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alpha-Methylserotonin (maleate)

Cat. No.: B13392916
M. Wt: 306.31 g/mol
InChI Key: YQNHFSXRABPJLP-UHFFFAOYSA-N
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Description

Alpha-Methylserotonin (maleate) is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Methylserotonin (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methylserotonin (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O5 B13392916 alpha-Methylserotonin (maleate)

Properties

IUPAC Name

3-(2-aminopropyl)-1H-indol-5-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNHFSXRABPJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Serotonergic System Research

A critical feature of alpha-methylserotonin is its structural modification—the presence of a methyl group at the alpha position of its ethylamine (B1201723) side chain. wikipedia.org This chemical alteration protects the molecule from degradation by monoamine oxidase (MAO), the primary enzyme responsible for breaking down serotonin (B10506). wikipedia.org This resistance to metabolism results in a more prolonged duration of action compared to serotonin itself, a property that is highly advantageous in experimental settings.

Although alpha-methylserotonin itself has limited ability to cross the blood-brain barrier, its prodrugs, such as alpha-methyltryptophan (B555742) (αMTP), can efficiently enter the central nervous system. wikipedia.org Once in the brain, αMTP is converted into alpha-methylserotonin, allowing for in-vivo investigations of central serotonergic pathways. wikipedia.orgnih.gov This has led to the characterization of αMS as a "substitute transmitter" for serotonin. nih.gov Studies have shown that after administration of its prodrug, alpha-methylserotonin is found predominantly in synaptosomes, the presynaptic terminals of neurons, mirroring the distribution of natural serotonin. nih.gov This indicates that it is stored and released in a similar manner to the endogenous neurotransmitter, effectively allowing it to functionally replace serotonin in certain neuronal processes. nih.gov

Historical Perspectives in Serotonin Receptor Pharmacology

The use of alpha-methylserotonin in pharmacology has a rich history, primarily as a tool to characterize the burgeoning family of serotonin (B10506) receptors. Initially, it was considered a selective agonist for the 5-HT2 receptor subtype. nih.gov However, research conducted in the early 1990s provided a more nuanced understanding of its receptor binding profile.

A pivotal 1990 study examined the affinity of alpha-methylserotonin across a range of newly identified serotonin receptor subtypes. nih.gov The findings revealed that αMS was not as selective as previously believed. nih.gov While it did bind to 5-HT2 receptors, it also displayed significant affinity for several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. nih.govcaymanchem.com This discovery urged caution among researchers, highlighting that the effects observed upon its administration could be the result of mixed agonism at both 5-HT1 and 5-HT2 receptors. nih.gov The compound's binding affinity was shown to be dependent on the specific radioligand used in binding assays, further complicating its profile. nih.gov For instance, it displayed high affinity for 5-HT2 sites when labeled with [3H]DOB, but low affinity when labeled with [3H]ketanserin. nih.gov

The broader context for this research includes the investigation of other alpha-methylated tryptamines, such as alpha-methyltryptamine (B1671934) (αMT), which was explored as a potential antidepressant in the 1960s. wikipedia.org This historical interest in related compounds spurred further investigation into the pharmacological nuances of molecules like alpha-methylserotonin to better understand structure-activity relationships at serotonin receptors. nih.gov

Role As a Tryptamine Derivative in Experimental Paradigms

Biosynthesis and Analogous Metabolic Routes

In Vivo Formation from Alpha-Methyltryptophan (B555742)

Alpha-methylserotonin is not an endogenously produced compound in the conventional sense but is synthesized in vivo following the administration of its synthetic amino acid precursor, alpha-methyltryptophan (αMTP). nih.govthp.atwikipedia.org This metabolic conversion allows αMTP to function as a prodrug, delivering alpha-methylserotonin to the central nervous system. wikipedia.org While alpha-methylserotonin itself is too hydrophilic to efficiently pass the blood-brain barrier, its precursor, αMTP, can cross this barrier and subsequently be converted into the active compound within the brain. wikipedia.org

The biosynthetic pathway of alpha-methylserotonin from alpha-methyltryptophan mirrors the natural synthesis of serotonin from tryptophan. The process involves two key enzymatic steps:

Hydroxylation: Alpha-methyltryptophan is first hydroxylated by the enzyme tryptophan hydroxylase to form alpha-methyl-5-hydroxytryptophan (B121784) (αM-5-HTP). wikipedia.org

Decarboxylation: Subsequently, aromatic L-amino acid decarboxylase (AAAD) removes the carboxyl group from αM-5-HTP to yield alpha-methylserotonin. wikipedia.org

Studies in rats have demonstrated that after the administration of alpha-methyltryptophan, alpha-methylserotonin appears in both the brain and the pineal gland. nih.govnih.gov In the pineal gland, the concentration of the newly formed alpha-methylserotonin exhibits the same diurnal rhythm observed for serotonin in control animals. nih.gov The administration of its precursor has been shown to lead to a decrease in cerebral serotonin levels, positioning alpha-methylserotonin as a "substitute neurotransmitter". wikipedia.orgnih.gov This characteristic has made radiolabelled alpha-methyltryptophan a valuable tracer in positron emission tomography (PET) for assessing serotonin synthesis in vivo. wikipedia.orgnih.gov

Table 1: Key Research Findings on the In Vivo Formation of alpha-Methylserotonin

Finding Organism/System Implication Reference(s)
Metabolized from alpha-methyltryptophan in vivo. Rat Establishes the precursor-product relationship. nih.govthp.atwikipedia.org
Formation occurs in the brain and pineal gland. Rat Demonstrates central nervous system synthesis. nih.govnih.gov
Follows the same diurnal rhythm as serotonin in the pineal gland. Rat Suggests integration into native serotonergic pathways. nih.gov
Precursor (αMTP) crosses the blood-brain barrier. Inferred from CNS effects Enables central action despite αMS's hydrophilicity. wikipedia.org
Described as a "substitute neurotransmitter". General Highlights its ability to replace serotonin functionally. wikipedia.orgnih.gov

Metabolic Stability and Enzyme Resistance

Resistance to Monoamine Oxidase Degradation

A defining characteristic of alpha-methylserotonin is its significant resistance to degradation by monoamine oxidase (MAO), the primary enzyme responsible for the catabolism of monoamine neurotransmitters like serotonin. wikipedia.orgwikipedia.orgnih.gov The oxidative deamination catalyzed by MAO is a crucial process for terminating the signaling of monoamines. nih.gov

The metabolic stability of alpha-methylserotonin is attributed to the presence of the alpha-methyl group on its side chain. wikipedia.orgwikipedia.org This structural feature provides steric hindrance, effectively blocking the enzyme's access to the amine group, thereby preventing its oxidative deamination. wikipedia.org This resistance to MAO is a stark contrast to serotonin, which is readily metabolized by this enzyme. wikipedia.org

This inherent stability results in a prolonged presence of alpha-methylserotonin in the body following a single administration of its precursor, alpha-methyltryptophan. wikipedia.org This extended duration of action is a key advantage for its use in research, particularly in PET imaging studies, as it allows for a longer observation window of the serotonergic system compared to using tracers that are rapidly metabolized. wikipedia.org

Table 2: Metabolic Comparison of Serotonin and alpha-Methylserotonin

Compound Susceptibility to MAO Degradation Reason for Metabolic Fate Consequence Reference(s)
Serotonin High Unsubstituted ethylamine (B1201723) side chain allows MAO access. Rapid enzymatic degradation and clearance. nih.govwikipedia.org
alpha-Methylserotonin Low / Negligible Alpha-methyl group sterically hinders MAO access. Prolonged presence and duration of action in vivo. wikipedia.orgwikipedia.org

General Agonist Profile and Receptor Subtype Interactions

Alpha-methylserotonin is recognized as a potent and selective agonist for the 5-HT2 receptor family. medchemexpress.comthp.at However, its activity is not limited to this receptor class. The compound also demonstrates significant interactions with 5-HT1 receptors, acting as a ligand with high affinity for several of its subtypes. wikipedia.orgwikiwand.com This broad activity profile indicates that α-methylserotonin can function as a mixed 5-HT1/5-HT2 agonist. nih.gov Unlike serotonin, the alpha-methylation in its structure prevents metabolism by monoamine oxidase, which prolongs its activity. wikipedia.org In addition to its direct receptor agonism, α-methylserotonin has been observed to act as a norepinephrine-releasing agent. wikipedia.orgwikiwand.com

Detailed Binding and Functional Selectivity Profiles

The interaction of alpha-methylserotonin with serotonin receptors is characterized by a distinct profile of binding affinities and functional efficacies across different receptor subtypes.

Alpha-methylserotonin acts as a ligand at 5-HT1 receptors, displaying high affinity for several subtypes within this family. wikipedia.orgwikiwand.com

Research has demonstrated that alpha-methylserotonin exhibits notable selectivity among the 5-HT1 receptor subtypes. It binds with high affinity to 5-HT1A, 5-HT1B, 5-HT1C (now reclassified as the 5-HT2C receptor but historically grouped with 5-HT1), and 5-HT1D receptors. nih.govmedkoo.com In contrast, its affinity for the 5-HT1E receptor is exceptionally low. wikipedia.orgwikiwand.comnih.gov Specific binding affinity (Ki) values have been reported as 42 nM for 5-HT1A, 85 nM for 5-HT1B, and 150 nM for both 5-HT1C and 5-HT1D receptors. nih.govcaymanchem.com For the 5-HT1E receptor, the Ki value is greater than 10,000 nM, highlighting a clear selectivity profile. nih.govcaymanchem.com

Binding Affinities (Ki) of alpha-Methylserotonin at 5-HT1 Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) in nMReference
5-HT1A42 nih.govcaymanchem.com
5-HT1B85 nih.govcaymanchem.com
5-HT1C150 nih.govcaymanchem.com
5-HT1D150 nih.govcaymanchem.com
5-HT1E>10,000 nih.govcaymanchem.com

The agonistic properties of alpha-methylserotonin extend to invertebrate serotonin receptors. A study on a cloned 5-HT1 receptor from the red flour beetle, Tribolium castaneum (Trica5-HT1), identified alpha-methylserotonin as an agonist. nih.govnih.gov Activation of this receptor in a cellular model resulted in a dose-dependent decrease in cyclic AMP levels, a characteristic signaling pathway for 5-HT1 receptors. nih.govnih.gov This finding provides insight into the compound's function at homologous receptors in invertebrates. nih.gov

Alpha-methylserotonin is widely characterized as a potent agonist at 5-HT2 receptors. medchemexpress.comthp.atsigmaaldrich.comnih.gov Its interaction with the 5-HT2 family is a defining feature of its pharmacological profile.

Alpha-methylserotonin acts as a non-selective and near-full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes, displaying similar affinity across these receptors. wikipedia.orgwikiwand.com However, functional studies reveal a more nuanced selectivity profile. One report indicates varying efficacy (EC50 values) for these subtypes, with values of 794 nM for 5-HT2A, 2.98 nM for 5-HT2B, and 50.1 nM for 5-HT2C. caymanchem.com This suggests a degree of selectivity for the 5-HT2B and 5-HT2C receptors over the 5-HT2A receptor. medkoo.comcaymanchem.com The affinity for 5-HT2 sites has also been shown to depend on the experimental conditions, such as the radioligand used in binding assays. nih.gov For instance, a high affinity (Ki = 3 nM) was observed with the agonist radioligand [3H]DOB, while a much lower affinity (Ki = 880 nM) was found with the antagonist radioligand [3H]ketanserin. nih.gov

Functional Efficacy (EC50) of alpha-Methylserotonin at 5-HT2 Receptor Subtypes
Receptor SubtypeFunctional Efficacy (EC50) in nMReference
5-HT2A794 caymanchem.com
5-HT2B2.98 caymanchem.com
5-HT2C50.1 caymanchem.com

Serotonin Receptor Pharmacology of Alpha-Methylserotonin

Functional Characterization in Isolated Tissue Preparations

Alpha-methylserotonin (α-MS) has been extensively studied in various isolated tissue preparations to characterize its functional activity. These studies reveal its action as a potent agonist at 5-HT2 receptors, mediating smooth muscle contraction.

In vascular tissues, α-MS demonstrates significant contractile activity. Studies on the rat aorta and rat jugular vein, both of which possess 5-HT2 receptors, show that α-MS induces contraction. nih.gov This effect is blocked by the 5-HT2 antagonist, ketanserin, confirming the involvement of this receptor subtype. nih.gov In the rat aorta, α-MS is slightly more potent than serotonin itself, while in the jugular vein, its potency is less than that of serotonin. nih.gov Notably, α-MS produces a greater maximal response, reaching 80-90% of the maximum contraction induced by serotonin. nih.gov

Beyond vascular smooth muscle, α-MS also mediates the contraction of lymphatic smooth muscle. medchemexpress.com

In non-vascular smooth muscle, such as the guinea pig trachea, α-MS induces a biphasic response, characterized by an initial contraction followed by relaxation. nih.gov The contractile phase is attributed to its known agonism at 5-HT2 receptors. nih.gov

Furthermore, in the central nervous system, specifically in ex vivo preparations of the frog spinal cord, α-MS at a concentration of 30 μM has been shown to potentiate motor neuron depolarizations induced by NMDA. caymanchem.com

The table below summarizes the observed effects of alpha-methylserotonin in various isolated tissue preparations.

Tissue PreparationSpeciesObserved EffectReceptor Implicated
AortaRatContraction5-HT2
Jugular VeinRatContraction5-HT2
Prenodal LymphaticsCanineConstriction5-HT2
Tracheal RingsGuinea PigBiphasic (Contraction then Relaxation)5-HT2 (for contraction)
Spinal CordFrog (R. pipiens)Potentiation of NMDA-induced depolarization5-HT2B

5-HT7 Receptor Interactions and Functional Outcomes

While most recognized for its activity at 5-HT2 receptors, emerging research has explored the interaction of alpha-methylserotonin and related compounds with the 5-HT7 receptor.

The human 5-HT7 receptor exists in different splice variants, namely 5-HT7a, 5-HT7b, and 5-HT7c, all of which are known to constitutively activate adenylyl cyclase. nih.gov The activation of 5-HT7 receptors can reverse metabotropic glutamate (B1630785) receptor-mediated long-term depression in the hippocampus. nih.govcapes.gov.br This suggests a potential role for 5-HT7 agonists in modulating synaptic plasticity. nih.govcapes.gov.br

Detailed comparisons of the potency and efficacy of alpha-methylserotonin specifically at 5-HT7 receptors are not extensively documented in the provided search results. However, for the parent compound, serotonin, the affinity (pKi) for human 5-HT7 receptors ranges from 8.1 to 9.0. nih.gov The reference agonist 5-carboxamidotryptamine (B1209777) (5-CT) exhibits a high affinity with a pKi of 9.0–9.4. nih.gov The potency of agonists at the 5-HT7 receptor can vary between species. nih.gov

Modulation of Other Receptor Systems

Norepinephrine (B1679862) Releasing Agent Properties

Exploration of Beta-Adrenergic Receptor Stimulation

Interestingly, studies on guinea pig tracheal smooth muscle have revealed that alpha-methylserotonin can stimulate beta-2-adrenergic receptors. nih.gov This effect is observed at concentrations of 10 μM and higher, leading to a relaxation phase following the initial 5-HT2 receptor-mediated contraction. nih.gov

The relaxing effect of alpha-methylserotonin was concentration-dependent and could be completely blocked by the non-selective beta-blocker propranolol (B1214883) and the selective beta-2-adrenoceptor antagonist ICI 118,551. nih.gov Furthermore, in single tracheal myocytes, alpha-methylserotonin enhanced membrane K+ currents, an effect that was reversed by propranolol and ICI 118,551, and mimicked by the beta-2 agonist salbutamol. nih.gov This indicates a direct stimulatory effect on beta-2-adrenoceptors, independent of its serotonergic activity. nih.gov

The table below outlines the beta-adrenergic effects of alpha-methylserotonin in guinea pig tracheal preparations.

PreparationSpeciesEffectMechanismAntagonists
Tracheal RingsGuinea PigRelaxation (at ≥10μM)Beta-2 adrenoceptor stimulationPropranolol, ICI 118,551
Tracheal MyocytesGuinea PigEnhanced K+ currentsBeta-2 adrenoceptor stimulationPropranolol, ICI 118,551

Modulation of Other Receptor Systems

Potential Interactions with 5-HT4 Receptors

Extensive searches of pharmacological databases and scientific literature did not yield specific data on the binding affinity or functional activity of alpha-methylserotonin at the 5-HT4 receptor. The pharmacological profiles of alpha-methylserotonin consistently detail its interactions with 5-HT1 and 5-HT2 receptors, but information regarding its effects on 5-HT4 receptors is conspicuously absent. wikipedia.orgcaymanchem.comnih.gov

This lack of data suggests that the interaction of alpha-methylserotonin with the 5-HT4 receptor may be weak or not pharmacologically significant, and therefore has not been a primary focus of research. While alpha-methylserotonin is known to be a non-selective agonist at serotonin receptors, its affinity appears to be concentrated on the 5-HT1 and 5-HT2 receptor families. wikipedia.orgcaymanchem.comnih.gov

For context, the known binding affinities and functional activities of alpha-methylserotonin at other serotonin receptor subtypes are presented below.

Interactive Data Tables

Binding Affinity of Alpha-Methylserotonin at Serotonin Receptors

This table summarizes the binding affinity of alpha-methylserotonin, represented by the inhibition constant (Ki), at various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Reference
5-HT1A42 caymanchem.comnih.gov
5-HT1B85 caymanchem.comnih.gov
5-HT1D150 caymanchem.comnih.gov
5-HT1E>10,000 caymanchem.comnih.gov
5-HT2 (radioligand: [3H]DOB)3 nih.gov
5-HT2 (radioligand: [3H]ketanserin)880 nih.gov

Functional Activity of Alpha-Methylserotonin at Serotonin Receptors

This table presents the functional activity of alpha-methylserotonin, indicated by the half-maximal effective concentration (EC50), at several 5-HT2 receptor subtypes. A lower EC50 value signifies greater potency as an agonist.

Receptor SubtypeEC50 (nM)Reference
5-HT2A794 caymanchem.com
5-HT2B2.98 caymanchem.com
5-HT2C50.1 caymanchem.com

Cellular and Molecular Mechanisms of Action in Vitro Studies

Effects on Intracellular Signaling Pathways

Phosphoinositide Hydrolysis Modulation

Alpha-Methylserotonin (α-MS) is a potent agonist for serotonin (B10506) 5-HT2 receptors and has been shown to modulate phosphoinositide (PI) hydrolysis, a key intracellular signaling pathway. medchemexpress.comthp.at Activation of certain 5-HT receptors, particularly the 5-HT2 subtype, is known to stimulate the hydrolysis of phosphoinositides in the cerebral cortex. nih.gov This process is a critical step in the signal transduction cascade for many G-protein coupled receptors.

In vitro studies have demonstrated that α-Methylserotonin can prevent the up-regulation of serotonin-receptor-mediated phosphoinositide hydrolysis. medchemexpress.commedchemexpress.com The compound displays selectivity for different 5-HT2 receptor subtypes, with a higher potency at 5-HT2B and 5-HT2C receptors compared to 5-HT2A receptors. caymanchem.com This differential affinity suggests that its modulatory effects on PI hydrolysis are likely mediated through these specific receptor subtypes. The agonistic action of α-Methylserotonin on 5-HT2 receptors in the rat fronto-cingulate and entorhinal cortex has been linked to its effects on phosphatidylinositol metabolism. medchemexpress.com

Table 1: Receptor Binding and Functional Potency of alpha-Methylserotonin

Receptor Subtype Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
5-HT1A 42 -
5-HT1B 85 -
5-HT1C 150 -
5-HT1D 150 -
5-HT1E >10,000 -
5-HT2A - 794
5-HT2B - 2.98
5-HT2C - 50.1

Data sourced from Cayman Chemical. caymanchem.com

Calcium (Ca2+) Flux Regulation

The regulation of intracellular calcium (Ca2+) concentration is a crucial aspect of cellular signaling, and serotonin (5-HT) and its analogs can influence this process. The activation of certain 5-HT receptors can lead to changes in Ca2+ flux. For instance, in human leukemia (K 562) cells, serotonin has been observed to decrease intracellular calcium concentrations, an effect mediated by 5-HT1A receptors. nih.gov This suggests that the opening of calcium channels is involved in this response. nih.gov

Furthermore, studies on PC12 cells have shown that serotonin can induce an increase in intracellular Ca2+ concentration, which is mediated by 5-HT3 receptors and L-type voltage-gated calcium channels. nih.gov While the direct and specific effects of alpha-Methylserotonin on Ca2+ flux are not extensively detailed in the available literature, its action as a serotonin receptor agonist implies a potential role in modulating intracellular calcium levels through the activation of specific 5-HT receptor subtypes that are coupled to calcium signaling pathways. The activation of α2-adrenoceptors has also been shown to inhibit serotonin transporter (SERT) function in a calcium-dependent manner. nih.gov

Cyclic AMP (cAMP) Signaling Modulation

Alpha-Methylserotonin's interaction with various serotonin receptor subtypes suggests it can modulate cyclic AMP (cAMP) signaling pathways. The production of cAMP is catalyzed by the enzyme adenylyl cyclase. sigmaaldrich.com Different 5-HT receptors are distinctly coupled to the adenylyl cyclase system, with some receptors stimulating its activity and others inhibiting it. nih.gov For example, the 5-HT1A receptor is known to be negatively coupled to adenylyl cyclase, meaning its activation leads to a decrease in intracellular cAMP levels. nih.gov Conversely, other 5-HT receptors can be positively coupled to this enzyme, leading to an increase in cAMP. nih.gov

In the context of the melanocortin system, the melanocortin-4 receptor (MC4R), when activated by its natural agonist α-MSH, leads to a Gs-mediated increase in intracellular cAMP. nih.gov While not directly α-Methylserotonin, this illustrates the principle of GPCR-mediated cAMP modulation. Given that α-Methylserotonin is a non-selective serotonin receptor agonist, its effect on cAMP signaling in a particular cell or tissue will depend on the specific profile of 5-HT receptors expressed and their respective coupling to adenylyl cyclase. wikipedia.org Research on rat brain cortex slices has indicated that serotonergic nerve terminals possess an adenylate cyclase that is negatively coupled to presynaptic alpha2-adrenoceptors. nih.gov

Potentiation of NMDA Receptor Responses

In vitro studies have revealed a significant interaction between alpha-Methylserotonin and the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Specifically, α-Methylserotonin has been shown to potentiate motor neuron depolarizations induced by NMDA. caymanchem.com This effect was observed in ex vivo preparations of the frog (Rana pipiens) spinal cord. caymanchem.com

The mechanism underlying this potentiation appears to be intrinsic to the activation of 5-HT2B receptors. caymanchem.com This suggests that α-Methylserotonin, by acting as an agonist at these receptors, can enhance the response of neurons to NMDA. The activation of NMDA receptors themselves can, in turn, modulate the function of other receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5), through a protein phosphatase-dependent mechanism. wustl.edu While the precise downstream signaling cascade initiated by α-Methylserotonin leading to NMDA receptor potentiation is complex, the involvement of the 5-HT2B receptor is a critical component.

Tissue-Specific Cellular Responses

Lymphatic Smooth Muscle Contraction

Alpha-Methylserotonin has been demonstrated to induce contraction of lymphatic smooth muscle. medchemexpress.comthp.atmedchemexpress.com The contractile response of lymphatic vessels is crucial for the propulsion of lymph throughout the body. frontiersin.org Studies on bovine mesenteric lymphatics have shown that these vessels are particularly sensitive to serotonin, which elicits a strong contractile response. nih.gov

In the canine forelimb, serotonin-induced prenodal lymphatic constriction is a receptor-mediated process. medchemexpress.com The ability of α-Methylserotonin to mediate lymphatic smooth muscle contraction highlights its role as a vasoactive substance in the lymphatic system. medchemexpress.comthp.at The contractile effects of serotonin and its analogs on vascular smooth muscle are generally mediated by 5-HT2 receptors. nih.gov In dog thoracic ducts, electrical stimulation induces contractions that are mediated by both alpha1- and alpha2-adrenoceptors, indicating adrenergic innervation plays a role in lymphatic contraction. nih.gov Similarly, functional adrenergic innervation has been confirmed in the human thoracic duct. nih.gov

Endothelium-Independent Contraction in Vascular Tissues

Alpha-methylserotonin, a notable tryptamine (B22526) derivative, elicits contractile responses in vascular smooth muscle independently of the endothelium. This action is primarily mediated through its agonistic activity at 5-HT2 receptors. In vitro studies on isolated vascular preparations have demonstrated the direct vasoconstrictor effects of this compound.

Research comparing the effects of alpha-methylserotonin and another 5-HT2 receptor agonist, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), in rat aortic and jugular vein tissues revealed significant contractile activity for both compounds. nih.gov Notably, alpha-methylserotonin induced a greater maximal contractile response in these vascular tissues compared to DOI. nih.gov The contractile effects of alpha-methylserotonin in these preparations were effectively blocked by the 5-HT2 receptor antagonist, ketanserin, confirming the involvement of this receptor subtype in mediating the observed vasoconstriction. nih.gov

In the rat aorta, alpha-methylserotonin demonstrated a slightly higher potency than serotonin itself in inducing contraction. nih.gov This suggests a strong interaction with the 5-HT2 receptors present on vascular smooth muscle cells, leading to a direct contractile response that is not reliant on endothelial signaling pathways.

Table 1: Comparative Contractile Activity of alpha-Methylserotonin in Rat Vascular Tissues

Agonist Vascular Tissue Maximal Response Receptor Specificity
alpha-Methylserotonin Rat Aorta, Rat Jugular Vein Greater than DOI 5-HT2
DOI Rat Aorta, Rat Jugular Vein Less than alpha-Methylserotonin 5-HT2

Modulation of Insulin (B600854) Secretion in Pancreatic Islets

The role of serotonin (5-hydroxytryptamine, 5-HT) in the regulation of insulin and glucagon (B607659) secretion from pancreatic islets is an active area of investigation. Various 5-HT receptor subtypes have been identified on pancreatic alpha and beta cells, and their activation can modulate hormone release. However, based on available scientific literature, there is limited direct evidence to specifically describe the effects of alpha-methylserotonin on insulin secretion from pancreatic islets. While studies have explored the impact of other 5-HT receptor agonists on beta-cell function, the specific actions of alpha-methylserotonin in this context remain to be fully elucidated.

Influence on Spermatozoal Hyperactivation

Alpha-methylserotonin has been shown to significantly influence the hyperactivation of spermatozoa, a crucial aspect of fertilization. In studies involving hamster spermatozoa, the addition of alpha-methylserotonin to the incubation medium resulted in a significant enhancement of hyperactivation across a wide range of concentrations, from 1 fmol/L to 1 mmol/L. This effect is primarily attributed to its agonistic activity at 5-HT2 receptors on the spermatozoa.

Table 2: Effect of alpha-Methylserotonin on Hamster Spermatozoa Hyperactivation

Compound Concentration Range Effect on Hyperactivation Receptor Implicated
alpha-Methylserotonin 1 fmol/L - 1 mmol/L Significantly Enhanced 5-HT2

Effects on Urinary Bladder Muscle Contractility

Alpha-methylserotonin has been demonstrated to exert contractile effects on urinary bladder muscle, primarily through its interaction with 5-HT2 receptors. In vitro studies on isolated urinary tract tissues have provided insights into the mechanisms underlying these effects.

In studies utilizing pig intravesical ureteral strips, alpha-methylserotonin, acting as a 5-HT2 receptor agonist, mimicked the concentration-dependent increase in tone induced by serotonin. nih.gov This suggests a direct contractile action on the smooth muscle of the urinary tract. The contractile response to serotonin in these tissues is partly mediated by the release of noradrenaline from sympathetic nerves, and the 5-HT2A receptor subtype has been identified as a key player in mediating these contractions. nih.gov

The detrusor muscle of the bladder is also a target for serotonergic modulation. While multiple 5-HT receptor subtypes are expressed in the bladder, the 5-HT2A and 5-HT2C receptors have been implicated in the potentiation of neurogenic contractions. medchemexpress.cn Although direct dose-response data for alpha-methylserotonin on detrusor strips is not extensively detailed in all studies, its known agonism at 5-HT2 receptors strongly suggests a role in promoting bladder muscle contraction. This is consistent with findings that 5-HT2 receptor activation can enhance the contractile responses of the bladder.

Table 3: Effect of alpha-Methylserotonin on Urinary Tract Smooth Muscle

Tissue Species Effect Receptor Implicated
Intravesical Ureter Pig Increased Tone (Contraction) 5-HT2

Preclinical Neuropharmacological and Physiological Investigations in Vivo Animal Models

Central Nervous System Neurotransmission

Modulation of Dopamine (B1211576) Extracellular Output in Striatum

Research has demonstrated that alpha-Methylserotonin, a serotonin (B10506) 5-HT2 receptor agonist, can influence dopaminergic pathways. In vivo microdialysis studies in rats have shown that the perfusion of alpha-methyl-5-HT into the striatum leads to a dose-dependent increase in the extracellular output of dopamine (DA). nih.gov This effect was observed at concentrations of 1, 5, and 50 microM. nih.gov

The mechanism behind this increase appears to be complex. The effect of alpha-methyl-5-HT on dopamine release was completely abolished by the presence of nomifensine, a dopamine uptake inhibitor. nih.gov Furthermore, the addition of tetrodotoxin (B1210768) (TTX), a voltage-gated sodium channel blocker that inhibits neuronal firing, did not completely eliminate the dopamine-releasing effect of alpha-methyl-5-HT. nih.gov These findings suggest that the increase in extracellular dopamine is primarily mediated by a non-exocytotic mechanism involving the dopamine transporter, with a secondary contribution from the activation of 5-HT receptors. nih.gov

Table 1: Effect of alpha-Methyl-5-HT on Dopamine Extracellular Output in Rat Striatum

Concentration of alpha-Methyl-5-HT (µM) Effect on Dopamine Output
1 Dose-dependent increase
5 Dose-dependent increase
50 Dose-dependent increase

Data derived from in vivo microdialysis studies in rats. nih.gov

Impact on Respiratory Long-Term Facilitation and Depression

Respiratory long-term facilitation (LTF) is a form of neuroplasticity characterized by a sustained increase in respiratory motor output following intermittent hypoxia. This process is known to be dependent on serotonin (5-HT) and specifically requires the activation of spinal 5-HT2 receptors. nih.govnih.gov While direct studies administering alpha-Methylserotonin to specifically measure its impact on LTF are not extensively detailed in the available literature, its role as a potent 5-HT2 receptor agonist allows for strong inferences about its potential effects.

The activation of spinal 5-HT receptors is a critical step in initiating the signaling cascade that leads to phrenic LTF. nih.gov Research has shown that pretreatment with a broad-spectrum serotonin receptor antagonist, methysergide, abolishes phrenic LTF in anesthetized rats. nih.gov Given that alpha-Methylserotonin is a selective agonist at 5-HT2 receptors, it is plausible that its administration would mimic the effects of endogenous serotonin in this context, thereby promoting or enhancing respiratory long-term facilitation. Further research is warranted to delineate the precise dose-response relationship and the specific contribution of alpha-Methylserotonin to this form of respiratory plasticity.

Investigation of Amygdala Parvalbumin Interneuron Activation

The basolateral amygdala (BLA) is a key brain region involved in processing fear and anxiety, and its activity is modulated by various neurotransmitter systems, including serotonin. Within the BLA, parvalbumin (PV)-expressing interneurons play a crucial role in regulating the output of the principal neurons. These PV interneurons are known to express 5-HT2A receptors, and their activation can influence fear-related behaviors. nih.gov

Peripheral Physiological Systemic Effects

Cardiovascular System Dynamics

The administration of alpha-Methylserotonin has been shown to exert significant effects on the cardiovascular system in animal models. In pithed rats, alpha-methyl-5-HT produced an increase in both blood pressure and heart rate. Current time information in Santiago de Chile, CL. The pressor effect was antagonized by the 5-HT2 receptor antagonist ketanserin, indicating a primary involvement of 5-HT2 receptors in mediating the increase in blood pressure. Current time information in Santiago de Chile, CL. The tachycardic effect, however, was only antagonized by propranolol (B1214883) and LY 53857 at high doses, suggesting a more complex mechanism potentially involving 5-HT1C receptors. Current time information in Santiago de Chile, CL.

In conscious, instrumented dogs, alpha-methylserotonin administered at a dose of 64 µg/kg also led to an increase in systolic blood pressure and a transient increase in heart rate. nih.gov Studies in anesthetized rats revealed a biphasic blood pressure response to alpha-Me-5-HT, with an initial pressor phase followed by a longer-lasting depressor phase. nih.gov The pressor response was abolished by the 5-HT2 antagonist ketanserin, while the hypotensive phase was diminished by a 5-HT1A antagonist and a 5-HT3 receptor antagonist. nih.gov This suggests that in anesthetized animals, alpha-Methylserotonin's effects may be more complex, involving the release of endogenous serotonin and the activation of multiple serotonin receptor subtypes. nih.gov

Table 3: Cardiovascular Effects of alpha-Methyl-5-HT in Animal Models

Animal Model Effect on Blood Pressure Effect on Heart Rate Primary Receptor(s) Implicated (Pressor Response)
Pithed Rat Increase Increase 5-HT2
Conscious Dog Increase (systolic) Transient Increase Not specified
Anesthetized Rat Biphasic (initial pressor, then depressor) Not specified 5-HT2

Data compiled from multiple in vivo studies. nih.govCurrent time information in Santiago de Chile, CL.nih.gov

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
α-MS / alpha-Methylserotoninalpha-Methyl-5-hydroxytryptamine
5-HT5-Hydroxytryptamine (Serotonin)
DADopamine
TTXTetrodotoxin
8-OH-DPAT(±)-8-Hydroxy-2-(dipropylamino)tetralin
mCPP1-(3-chlorophenyl)piperazine
DOI(±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane
LY 538574-Isopropyl-7-methyl-9-(2-hydroxy-1-methylpropoxycarbonyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline
MDL722223-tropanyl-indole-3-carboxylate methobromide

Vasoconstrictive Activities in Animal Models

Preclinical research in various in vivo animal models has demonstrated that alpha-Methylserotonin elicits significant vasoconstrictive effects, primarily through its action on serotonin receptors. These investigations have been crucial in elucidating the compound's vascular pharmacology.

In pithed rat models, a preparation where the central nervous system's influence on the vasculature is removed, alpha-Methylserotonin has been shown to induce an increase in blood pressure. nih.gov This pressor effect suggests a direct action on peripheral blood vessels. Studies indicate that alpha-Methylserotonin may act as a full agonist at vascular 5-HT receptors, with its potency being comparable to that of serotonin itself. nih.gov The primary receptor subtype implicated in this vasoconstrictive response is the 5-HT2 receptor. nih.gov The pressor effect of alpha-Methylserotonin was antagonized by 5-HT2 receptor antagonists such as ketanserin, spiperone, and LY 53857, further solidifying the role of this receptor in its vascular actions. nih.gov Notably, the alpha-1 adrenoceptor antagonist AR-C 239 did not alter the pressor effects of alpha-Methylserotonin, ruling out the involvement of alpha-1 adrenergic receptors. nih.gov

Investigations in anaesthetized rats have revealed a more complex, biphasic blood pressure response to alpha-Methylserotonin. nih.gov Intravenous administration in this model resulted in an initial pressor phase, consistent with vasoconstriction, which was then followed by a longer-lasting depressor phase. nih.gov The initial pressor response is attributed to the activation of 5-HT2 receptors. nih.gov In contrast, conscious rats administered alpha-Methylserotonin displayed a dose-dependent increase in mean arterial pressure accompanied by bradycardia, without the subsequent hypotensive phase observed in anaesthetized animals. nih.gov

Studies on isolated rabbit pulmonary resistance arteries have also provided insights into the vasoconstrictive properties of alpha-Methylserotonin. In this ex vivo model, alpha-Methylserotonin was found to be equipotent to serotonin in causing contraction of the pulmonary arteries in both perinatal and adult rabbits. nih.gov The vasoconstrictor responses in perinatal rabbit vessels were primarily mediated by 5-HT2A receptors, as they were antagonized by ketanserin. nih.gov

The following table summarizes the key findings from these preclinical in vivo investigations into the vasoconstrictive activities of alpha-Methylserotonin.

Animal ModelKey FindingsReceptor InvolvementReference
Pithed RatIncreased blood pressure. Considered a full agonist at vascular 5-HT receptors.Preferential participation of 5-HT2 receptors. No involvement of alpha-1 adrenoceptors. nih.gov
Anaesthetized RatBiphasic blood pressure response: initial pressor phase followed by a depressor phase.Pressor response mediated by 5-HT2 receptors. nih.gov
Conscious RatDose-dependent increases in mean arterial pressure with concomitant bradycardia.Not explicitly stated, but consistent with 5-HT2 receptor activation. nih.gov
Rabbit (Pulmonary Arteries)Equipotent to serotonin in causing contraction.5-HT2A receptors mediate vasoconstriction in perinatal vessels. nih.gov

Structure Activity Relationship Studies

Influence of Alpha-Methyl Substitution on Serotonin (B10506) Receptor Interactions

The introduction of a methyl group at the alpha position of the ethylamine (B1201723) side chain of serotonin significantly alters its interaction with serotonin (5-HT) receptors and its metabolic stability. This structural modification is a key aspect of the structure-activity relationship (SAR) of alpha-methylserotonin (α-MS).

One of the most critical consequences of alpha-methylation is the resistance it confers to metabolism by monoamine oxidase (MAO). wikipedia.org Unlike its parent compound, serotonin, the alpha-methyl group in α-MS sterically hinders the MAO enzyme from accessing the amine group, thereby preventing its degradation. wikipedia.org This makes α-MS a poorer substrate for MAO-A and prolongs its biological half-life, allowing it to reach and act on receptors for a longer duration. wikipedia.org

Alpha-methylserotonin acts as a non-selective agonist at various serotonin receptors. wikipedia.org It demonstrates notable affinity for several 5-HT₁ and 5-HT₂ receptor subtypes. Research indicates that α-MS is a ligand for the 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors, with high affinity. wikipedia.orgnih.gov Conversely, it shows very low affinity for the 5-HT₁E receptor subtype. wikipedia.orgnih.gov

Stereochemistry also plays a role in receptor interaction. For 5-hydroxy substituted alpha-methyltryptamines like α-MS, the S-enantiomer exhibits a higher affinity or is equipotent to the R-enantiomer at 5-HT₁B and 5-HT₂ receptors. nih.gov

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
5-HT₁A40 - 42 wikipedia.orgnih.govcaymanchem.comData Not Available
5-HT₁B85 nih.govcaymanchem.comData Not Available
5-HT₁D150 nih.govcaymanchem.comData Not Available
5-HT₁E>10,000 wikipedia.orgnih.govcaymanchem.comData Not Available
5-HT₂A3 (with [³H]DOB) / 880 (with [³H]ketanserin) nih.gov794 caymanchem.com
5-HT₂BData Not Available2.98 caymanchem.com
5-HT₂C150 (Ki) nih.govcaymanchem.com50.1 caymanchem.com

Comparative Pharmacological Profiles with Serotonin Analogues

The pharmacological profile of alpha-methylserotonin is distinct when compared to serotonin and other synthetic analogues, highlighting the functional consequences of its specific structural features.

Compared to serotonin , the most significant difference is α-MS's resistance to MAO metabolism, which does not occur with serotonin. wikipedia.org This allows α-MS to serve as a substitute transmitter in serotonergic neurons. nih.gov In terms of receptor activity, α-MS has been shown to be slightly more potent than serotonin in producing contractions of the rat aorta, a process mediated by 5-HT₂ receptors. nih.gov

2-Methylserotonin is another methylated analogue but with the methyl group on the indole (B1671886) ring rather than the side chain. This compound is considered a selective 5-HT₃ receptor agonist and, unlike α-MS, possesses a low affinity for 5-HT₁A, 5-HT₁B, 5-HT₁C, 5-HT₁D, and 5-HT₂ receptor sites. nih.gov This comparison underscores how the position of the methyl group dramatically shifts receptor selectivity within the serotonin family.

DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is, like α-MS, a potent 5-HT₂ receptor agonist. nih.gov However, studies comparing their effects on smooth muscle contraction found that α-MS produced a greater maximal response in the rat aorta and jugular vein. nih.gov Another key difference is that despite its potent 5-HT₂A receptor agonism, α-MS did not induce the head-twitch response in rats, a behavioral effect characteristic of psychedelic agents like DOI. wikipedia.org

Alpha-methyltryptophan (B555742) (αMTP) and alpha-methyl-5-hydroxytryptophan (B121784) (α-Me-5-HTP) are metabolic precursors to alpha-methylserotonin. wikipedia.org Unlike α-MS, which poorly crosses the blood-brain barrier, these prodrugs can enter the central nervous system and are converted to α-MS, effectively delivering it to the brain. wikipedia.org Similarly, the O-methylated analogue of α-MS, 5-MeO-αMT (α,O-dimethylserotonin) , also readily penetrates the brain. wikipedia.org These compounds serve as tools to study the central effects of α-MS. wikipedia.org

CompoundPrimary Receptor Target(s)Key Pharmacological Differentiator from α-MS
Serotonin (5-HT)Non-selective 5-HT agonistMetabolized by MAO; α-MS is resistant. wikipedia.org
2-MethylserotoninSelective 5-HT₃ agonistLow affinity for 5-HT₁ and 5-HT₂ receptors, unlike α-MS. nih.gov
DOIPotent 5-HT₂ agonistInduces head-twitch response in rats; α-MS does not. wikipedia.orgnih.gov
α-Methyltryptophan (αMTP)ProdrugCrosses the blood-brain barrier and is converted to α-MS. wikipedia.org
5-MeO-αMT5-HT AgonistO-methylated analogue of α-MS that readily enters the brain. wikipedia.org

Advanced Methodological Applications in Research

Utilization in Serotonin (B10506) Receptor Subtype Characterization

Alpha-methylserotonin is extensively used to characterize the binding and functional properties of various serotonin (5-HT) receptor subtypes. As a non-selective agonist, it exhibits affinity for multiple 5-HT receptors, allowing for comparative studies of these subtypes. wikiwand.comwikipedia.org

Binding assays have been instrumental in defining the affinity profile of alpha-methylserotonin. It demonstrates a high affinity for several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, with Ki values ranging from 40 to 150 nM. wikipedia.orgnih.gov However, its affinity for the 5-HT1E subtype is notably low, with a Ki value greater than 10,000 nM. wikipedia.orgnih.gov This differential binding is crucial for distinguishing between these closely related receptors in tissue preparations.

Furthermore, alpha-methylserotonin is a near-full agonist at 5-HT2 receptors, displaying similar affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.org Interestingly, the apparent affinity for 5-HT2 sites can vary depending on the radioligand used in competitive binding assays. For instance, studies have shown a high affinity (Ki = 3 nM) when using [3H]DOB as the radioligand, but a lower affinity (Ki = 880 nM) with [3H]ketanserin. nih.gov This highlights the compound's utility in probing different conformational states of the receptor.

The selectivity of alpha-methylserotonin for 5-HT2B and 5-HT2C receptors over the 5-HT2A receptor has also been demonstrated, with EC50 values of 2.98 nM, 50.1 nM, and 794 nM, respectively. caymanchem.com This allows researchers to preferentially activate certain 5-HT2 subtypes to elucidate their specific physiological roles.

Table 1: Binding Affinities (Ki) of alpha-Methylserotonin for Serotonin Receptor Subtypes

Receptor Subtype Ki (nM) Reference
5-HT1A 42 nih.gov
5-HT1B 85 nih.gov
5-HT1C 150 nih.gov
5-HT1D 150 nih.gov
5-HT1E >10,000 nih.gov
5-HT2 (with [3H]DOB) 3 nih.gov
5-HT2 (with [3H]ketanserin) 880 nih.gov

Application in Functional Assays for Receptor Efficacy Determination

Beyond simple binding, alpha-methylserotonin is employed in a variety of functional assays to determine the efficacy of receptor activation. These assays measure the physiological or biochemical response following receptor stimulation, providing a more complete picture of the compound's activity.

In studies of smooth muscle contraction, alpha-methylserotonin has been shown to be a potent agonist. For example, it contracts the rat aorta and jugular vein, tissues that possess 5-HT2 receptors. nih.gov In the rat aorta, it is slightly more potent than serotonin itself and produces a greater maximal response than another 5-HT2 agonist, DOI. nih.gov Such assays are vital for understanding the structure-activity relationships of serotonergic compounds and their potential vascular effects.

Another significant application is in studying the modulation of other neurotransmitter systems. Research has demonstrated that alpha-methylserotonin can potentiate N-methyl-D-aspartate (NMDA) receptor-induced depolarizations in motor neurons. caymanchem.com This potentiation occurs even in the presence of the NMDA receptor antagonist memantine, suggesting a complex interaction between the serotonin and glutamate (B1630785) systems. caymanchem.com

Furthermore, alpha-methylserotonin has been used to investigate second messenger signaling pathways. As a 5-HT2 receptor agonist, it stimulates phosphoinositide hydrolysis in brain regions like the rat fronto-cingulate and entorhinal cortex. medchemexpress.com This allows for the detailed examination of the intracellular signaling cascades initiated by 5-HT2 receptor activation.

Table 2: Functional Efficacy (EC50) of alpha-Methylserotonin at Serotonin Receptor Subtypes

Receptor Subtype EC50 (nM) Reference
5-HT2B 2.98 caymanchem.com
5-HT2C 50.1 caymanchem.com
5-HT2A 794 caymanchem.com

Use in Pharmacological Dissection of Complex Physiological Responses

The diverse actions of alpha-methylserotonin make it a valuable tool for dissecting complex physiological responses that involve the serotonergic system. By observing the effects of its administration, researchers can infer the roles of specific 5-HT receptor subtypes in various bodily functions.

One area of investigation is the cardiovascular system. In pithed rats, alpha-methylserotonin increases both blood pressure and heart rate, with its pressor effects being primarily mediated by 5-HT2 receptors. nih.gov In conscious dogs, a dose of 64 μg/kg has been shown to increase systolic blood pressure and cause a transient increase in heart rate. caymanchem.com These studies help to unravel the contribution of the serotonin system to cardiovascular regulation.

Alpha-methylserotonin has also been instrumental in understanding motor control. In fetal rats, it has been shown to alter motor activity and induce hindlimb stepping, even in spinalized preparations. medchemexpress.comresearchgate.net This suggests a direct role for 5-HT2 receptors in modulating spinal motor circuits. The compound's ability to influence motor activity highlights the importance of the serotonergic system in both the developing and mature central nervous system. nih.govfrontiersin.org

Additionally, research has explored its effects on lymphatic smooth muscle, where it mediates contraction. medchemexpress.comthp.at This application demonstrates the broad utility of alpha-methylserotonin in studying the physiological roles of serotonin outside of the central nervous system.

Role as a Metabolite in Radiotracer-Based Serotonin Synthesis Studies

A crucial application of alpha-methylserotonin is its role as a key metabolite in a widely used method for measuring brain serotonin synthesis in vivo: positron emission tomography (PET) with the tracer alpha-[11C]methyl-L-tryptophan ([11C]αMTP). nih.govwikipedia.orgnih.gov

The principle of this technique relies on the metabolic pathway of αMTP. wikipedia.org This amino acid analogue is transported into the brain and subsequently converted by tryptophan hydroxylase to alpha-methyl-5-hydroxytryptophan (B121784), which is then decarboxylated to form alpha-[11C]methylserotonin. nih.gov A key feature of alpha-methylserotonin is that it is not a substrate for monoamine oxidase (MAO), the primary enzyme that degrades serotonin. wikipedia.orgwikipedia.org This resistance to degradation leads to its "trapping" within serotonergic neurons for an extended period. nih.gov

The rate of this trapping, which can be quantified by PET imaging, is proportional to the rate of brain serotonin synthesis. nih.gov This method has proven invaluable for studying the dynamics of the serotonin system in both preclinical animal models and humans. It allows for the non-invasive investigation of how various factors, such as disease states or pharmacological interventions, affect the brain's capacity to produce serotonin.

Application in Studies of Neurotransmitter System Function

Alpha-methylserotonin serves as a valuable tool for investigating the broader function of neurotransmitter systems and their interactions. Its ability to act as a "false neurotransmitter" is a key aspect of this application. wikiwand.comwikipedia.orgwikipedia.org When formed from its precursor, alpha-methyltryptophan (B555742), it can be stored in synaptic vesicles and released in a manner similar to endogenous serotonin. nih.gov

One significant area of research is the interplay between the serotonergic and dopaminergic systems. In vivo microdialysis studies in rats have shown that alpha-methylserotonin can dose-dependently increase the release of dopamine (B1211576) in the striatum. caymanchem.com This provides direct evidence for a functional interaction between these two critical neurotransmitter systems, which are implicated in a wide range of behaviors and neurological disorders.

Furthermore, because alpha-methylserotonin is a non-selective serotonin receptor agonist, it can be used to elicit broad activation of the serotonin system to study its downstream effects. wikiwand.comwikipedia.org For example, its administration has been used to study motor activity in fetal rats, demonstrating the influence of the serotonergic system on the developing central nervous system. researchgate.net The prodrugs of alpha-methylserotonin, alpha-methyltryptophan and alpha-methyl-5-hydroxytryptophan, which can cross the blood-brain barrier, are particularly useful in these studies to deliver the active compound to the central nervous system. wikipedia.orgwikipedia.org

Comparative Pharmacology and Future Research Directions

Comparison with Endogenous Serotonin (B10506) and Other Tryptamines

Alpha-Methylserotonin shares a foundational structure with serotonin but exhibits key pharmacological differences that define its research applications. As a non-selective serotonin receptor agonist, αMS binds to a variety of serotonin receptors, much like serotonin itself. wikipedia.orgnih.gov However, the defining structural feature of αMS—the alpha-methyl group—confers a significant advantage in experimental settings: resistance to metabolism by monoamine oxidase (MAO). wikipedia.org This enzymatic blockade prolongs the compound's duration of action, allowing for the study of sustained receptor activation without the rapid degradation that serotonin undergoes. wikipedia.orgwikipedia.org

Despite this, similar to serotonin, αMS has poor lipophilicity due to its free hydroxyl group and does not readily cross the blood-brain barrier when administered peripherally. wikipedia.org This has led to the use of its prodrugs, such as α-methyltryptophan (αMTP), which can enter the central nervous system and are then converted to αMS, effectively creating a "substitute neurotransmitter." wikipedia.orgnih.gov

Compared to other tryptamines, the alpha-methylation is a crucial determinant of activity. For instance, some alpha-methylated tryptamines induce a head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects, by inhibiting MAO-A and increasing synaptic serotonin. nih.gov Interestingly, despite its potent agonism at the 5-HT2A receptor, αMS itself does not produce this head-twitch response in rats, distinguishing it from classic psychedelic tryptamines and other 5-HT2A agonists like DOI. wikipedia.org Furthermore, αMS has been found to act as a norepinephrine (B1679862) releasing agent, a characteristic it shares with other α-alkylated tryptamines. wikipedia.orgwikiwand.com

Featurealpha-Methylserotonin (αMS)Serotonin (5-HT)Other Tryptamines (General)
Receptor Binding Non-selective 5-HT receptor agonist (High affinity for 5-HT1A/B/D, 5-HT2A/B/C). wikipedia.orgmedkoo.comcaymanchem.comEndogenous non-selective 5-HT receptor agonist. wikipedia.orgVaries widely based on specific substitutions.
Metabolism by MAO Resistant due to α-methyl group. wikipedia.orgRapidly metabolized by MAO. wikipedia.orgVaries; α-methylation generally confers resistance. nih.gov
Blood-Brain Barrier Poorly crosses. wikipedia.orgPoorly crosses. wikipedia.orgVaries; some analogues are designed to cross (e.g., 5-MeO-αMT). wikipedia.org
Primary Action Direct receptor agonist; norepinephrine releasing agent. wikipedia.orgwikiwand.comNeurotransmitter. wikipedia.orgCan be receptor agonists, releasing agents, or reuptake inhibitors. wikipedia.org
Head-Twitch Response Does not induce in rats. wikipedia.orgDoes not induce.Induced by many psychedelic tryptamines. nih.gov

Implications for Understanding Serotonergic System Complexity

The distinct pharmacological profile of αMS has significant implications for deconvoluting the complex serotonergic system. Its broad-spectrum agonism allows it to be used as a general probe to activate multiple serotonin receptor populations simultaneously, while its resistance to MAO provides a stable and prolonged experimental window to observe the downstream effects of this activation. wikipedia.orgmedchemexpress.com

By using αMS and its centrally-acting prodrugs, researchers can bypass the normal serotonin synthesis and release mechanisms, effectively introducing a substitute neurotransmitter. wikipedia.orgnih.gov This allows for the isolation and study of postsynaptic receptor functions and their role in various physiological processes, such as the serotonergic modulation of motor circuits and lymphatic muscle contraction, without the confounding variables of presynaptic activity. medchemexpress.comthp.at The failure of αMS to induce a head-twitch response, despite being a potent 5-HT2A agonist, challenges the simplistic view that activation of this receptor alone is sufficient for psychedelic-like effects. wikipedia.org This finding underscores the complexity of 5-HT2A receptor signaling, suggesting the involvement of biased agonism, specific downstream pathways, or interactions with other receptor systems that differ between αMS and other agonists like DOI. wikipedia.org

Identification of Unexplored Receptor Interactions and Signaling Pathways

Research with αMS has been instrumental in uncovering novel and previously underappreciated interactions within and beyond the serotonergic system. While primarily classified as a 5-HT receptor agonist, studies have revealed that its actions are not confined to this receptor family. nih.gov

A significant finding is the ability of αMS to activate β2-adrenoceptors at concentrations of 10µM and higher. nih.gov In studies on guinea pig tracheal smooth muscle, the relaxing effect of αMS was blocked by β2-adrenoceptor antagonists, demonstrating a clear off-target interaction that is important to consider in tissues expressing these receptors. nih.gov

Furthermore, αMS has been shown to modulate the glutamatergic system. It potentiates N-methyl-D-aspartate (NMDA) receptor-induced depolarizations in motor neurons, an effect mediated by 5-HT2B receptors. medkoo.comcaymanchem.com This highlights a functional crosstalk between the serotonin and glutamate (B1630785) systems, where serotonergic input can amplify glutamatergic signaling. In addition to these interactions, αMS has been identified as a releasing agent for norepinephrine and has been shown to increase dopamine (B1211576) release in the striatum, indicating a broader influence on catecholaminergic systems. wikipedia.orgmedkoo.comcaymanchem.com These findings push the boundaries of its traditional role as a simple serotonin analogue and open new avenues for investigating neurotransmitter system interactions.

Emerging Applications in Translational Preclinical Research Models

The unique characteristics of alpha-Methylserotonin and its precursors have established their utility in a variety of preclinical models aimed at understanding both basic physiology and disease states. A primary application is the use of its radiolabeled prodrug, α-methyltryptophan (αMTP), as a tracer in positron emission tomography (PET). nih.gov Because αMTP is converted to αMS in the brain and αMS is not broken down by MAO, this technique allows for the in-vivo measurement of serotonin synthesis capacity, providing valuable insights into conditions where serotonin systems are thought to be dysregulated. wikipedia.org

The concept of αMS as a "substitute neurotransmitter" is being leveraged in models of serotonin deficiency. wikipedia.orgnih.gov By administering αMTP, researchers can study the functional consequences of restoring a stable, serotonin-like tone in the brain. wikipedia.org This has potential applications for exploring therapeutic strategies for disorders linked to low serotonin levels. wikipedia.org In the realm of motor control, αMS is used to probe the serotonergic modulation of spinal cord circuitry, as it can induce stepping and alter motor activity in fetal rat models. medchemexpress.com This provides a valuable tool for understanding the development of motor function and how it is influenced by serotonin.

Research AreaPreclinical Application of alpha-MethylserotoninKey FindingsReference
Neuroimaging Use of its prodrug (αMTP) as a PET tracer.Allows for in-vivo quantification of brain serotonin synthesis rate. wikipedia.orgnih.gov
Motor Function Studying modulation of spinal motor circuits in fetal rats.Induces hindlimb stepping and alters motor activity. medchemexpress.com
Neurotransmitter Deficiency Used as a "substitute neurotransmitter" via its prodrug.Explores the functional impact of a stable, MAO-resistant serotonin analogue. wikipedia.orgnih.gov
Cardiovascular Research Investigating serotonergic effects on blood pressure and heart rate in dogs.Increases systolic blood pressure via 5-HT3 receptor-mediated mechanisms. caymanchem.com
Lymphatic Physiology Model for studying serotonergic control of smooth muscle.Mediates lymphatic smooth muscle contraction via 5-HT2 receptors. medchemexpress.comthp.at

Q & A

Q. How should researchers address conflicting data on alpha-Methylserotonin (maleate)'s role in depressive-like behaviors?

  • Methodological Answer : Perform a meta-analysis of existing studies using PRISMA guidelines. Stratify data by dose, administration route, and animal strain. Assess publication bias via funnel plots and adjust for heterogeneity (I2^2 statistic). Validate findings in a novel transgenic model (e.g., 5-HT1A knockout mice) to isolate receptor-specific effects .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What strategies optimize the compound's stability in long-term in vitro assays?

  • Methodological Answer : Prepare fresh stock solutions in deoxygenated PBS (pH 7.4) to prevent oxidation. Avoid freeze-thaw cycles by aliquoting working concentrations. For cell-based assays, add antioxidants (e.g., 0.1% ascorbic acid) and store plates under 5% CO2_2 to stabilize pH. Monitor degradation via UV-Vis spectroscopy (peak shift from 275 nm to 290 nm indicates maleate dissociation) .

Methodological Guidance for Data Reporting

  • Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailed method sections, including reagent sources (e.g., Sigma-Aldridge Catalog No. HY-19358B), equipment settings, and statistical packages (e.g., GraphPad Prism v10) .
  • Data Contradiction Analysis : Use Forest plots to visualize effect size variability and subgroup analyses to identify confounding variables (e.g., strain-specific receptor density) .
  • Ethical Compliance : Declare AI use only for language editing, not data interpretation, per Melatonin Research’s authorship policies .

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